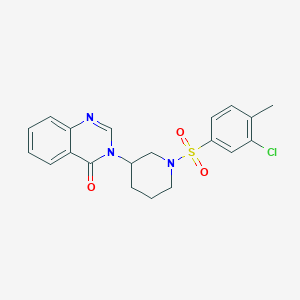
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The sulfonyl piperidine moiety contributes to its biological interactions. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Such compounds often act by inhibiting bacterial enzymes or disrupting cellular processes.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have demonstrated that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . The inhibition potency can be quantified using IC50 values, with some compounds showing values as low as 0.63 µM .
The biological activity of this compound involves interaction with specific molecular targets:
- Enzymatic Targets : The compound likely interacts with active sites of enzymes, leading to inhibition of their activity.
- Receptor Modulation : It may also bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.
Study 1: Antibacterial Screening
A series of piperidine derivatives were synthesized and screened for antibacterial activity. Among them, the derivative corresponding to the target compound exhibited significant inhibition against Staphylococcus aureus with an IC50 of 5.12 µM, showcasing the potential for developing new antibacterial agents .
Study 2: Enzyme Inhibition Assay
In a comparative study, several sulfonamide derivatives were assessed for their AChE inhibitory activity. The compound demonstrated a competitive inhibition profile with a Ki value of 1.5 µM, indicating strong potential for treating Alzheimer's disease .
Comparative Analysis
A comparison of similar compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Structure | Antimicrobial Activity (IC50) | AChE Inhibition (Ki) |
|---|---|---|---|
| Compound A | Structure A | 10 µM | 5 µM |
| Compound B | Structure B | 5 µM | 2 µM |
| Target Compound | Structure C | 5.12 µM | 1.5 µM |
Propiedades
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-8-9-16(11-18(14)21)28(26,27)23-10-4-5-15(12-23)24-13-22-19-7-3-2-6-17(19)20(24)25/h2-3,6-9,11,13,15H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIIMANFXUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













